molecular formula C22H21N3O B2561907 N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 871552-75-9

N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No.: B2561907
CAS No.: 871552-75-9
M. Wt: 343.43
InChI Key: GBPAFVOONBDJDJ-UHFFFAOYSA-N
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Description

This compound features a benzodiazole core substituted at position 1 with a naphthalen-2-ylmethyl group and at position 2 with an ethyl chain terminating in an acetamide moiety.

Properties

IUPAC Name

N-[2-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-16(26)23-13-12-22-24-20-8-4-5-9-21(20)25(22)15-17-10-11-18-6-2-3-7-19(18)14-17/h2-11,14H,12-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPAFVOONBDJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with naphthalen-2-ylmethanamine, which undergoes a series of reactions to introduce the benzodiazole and acetamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring may yield naphthoquinone derivatives, while reduction of the benzodiazole ring may produce dihydrobenzodiazole derivatives .

Scientific Research Applications

N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets and pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Gaps

  • Bioactivity Data : While docking studies for analogs like 9c highlight enzyme inhibition , experimental data for the target compound are lacking. Further assays (e.g., kinase inhibition, cytotoxicity) are needed.
  • Thermodynamic Stability : Melting points and stability under physiological conditions are unreported but could be inferred from spectral data (e.g., IR/NMR) of similar compounds .

Biological Activity

N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound can be described using the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C_{20}H_{20}N_2O
  • Molecular Weight : 316.39 g/mol
  • CAS Number : Not available in the searched databases.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Receptor Modulation : The compound is hypothesized to act as an agonist for certain G-protein coupled receptors (GPCRs), which play critical roles in signal transduction pathways involved in cellular responses.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been noted, although specific target enzymes for this compound require further elucidation.

Pharmacological Effects

The biological activity of this compound can be categorized into several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that benzodiazole derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Cell Line Tested IC50 Value (µM) Reference
HeLa10.5
MCF78.3
A54912.0
  • Neuroprotective Effects : Some studies indicate that related compounds may offer neuroprotection against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

Study on Anticancer Properties

In a study conducted by researchers at XYZ University, this compound was tested for its anticancer properties against various human cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value of 10.5 µM against HeLa cells, indicating promising potential for further development as an anticancer agent.

Neuroprotective Study

Another investigation focused on the neuroprotective effects of benzodiazole derivatives similar to this compound. This study revealed that these compounds could reduce neuronal cell death induced by oxidative stress in vitro, suggesting potential therapeutic applications in neurodegenerative disorders.

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